molecular formula C15H12N2O B2707081 2-methyl-4-phenylphthalazin-1(2H)-one CAS No. 49572-99-8

2-methyl-4-phenylphthalazin-1(2H)-one

Cat. No.: B2707081
CAS No.: 49572-99-8
M. Wt: 236.274
InChI Key: QRDOSBPOPGXXHQ-UHFFFAOYSA-N
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Description

2-methyl-4-phenylphthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenylphthalazin-1(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of 2-methylphthalic anhydride with phenylhydrazine in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phthalazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrophthalazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine-1,4-dione derivatives, while substitution reactions could introduce various functional groups at specific positions on the phthalazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of the phthalazine family.

    2-methylphthalazine: A closely related compound with a similar structure.

    4-phenylphthalazine: Another related compound with a phenyl group at the 4-position.

Uniqueness

2-methyl-4-phenylphthalazin-1(2H)-one is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

2-methyl-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-17-15(18)13-10-6-5-9-12(13)14(16-17)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDOSBPOPGXXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49572-99-8
Record name 2-METHYL-4-PHENYL-1(2H)-PHTHALAZINONE
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